molecular formula C23H18N4O3S2 B299128 (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one

Cat. No. B299128
M. Wt: 462.5 g/mol
InChI Key: POZUAYFPFBPIDV-UYRXBGFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one is a compound that belongs to the class of thiazolidinone derivatives. This compound has been widely studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation.

Mechanism of Action

The exact mechanism of action of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one has been shown to have various biochemical and physiological effects. It has been found to have anti-cancer, anti-inflammatory, and anti-diabetic properties. It has also been shown to have antioxidant and antimicrobial activities.

Advantages and Limitations for Lab Experiments

One of the main advantages of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one is its potential use in the treatment of various diseases. It has shown promising results in preclinical studies and has the potential to be developed into a new drug. However, one of the main limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one. One potential direction is to further investigate its anti-cancer properties and its potential use in combination with other anti-cancer drugs. Another direction is to explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to investigate its mechanism of action and to optimize its pharmacokinetic properties.

Synthesis Methods

The synthesis of (5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one involves the condensation of 2-(4-ethoxyanilino)-5-mercapto-1,3-thiazole-4-carbaldehyde with 5-(1H-benzimidazol-2-ylsulfanyl)furan-2-carbaldehyde in the presence of a suitable base. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation.

properties

Product Name

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one

Molecular Formula

C23H18N4O3S2

Molecular Weight

462.5 g/mol

IUPAC Name

(5Z)-5-[[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]methylidene]-2-(4-ethoxyanilino)-1,3-thiazol-4-one

InChI

InChI=1S/C23H18N4O3S2/c1-2-29-15-9-7-14(8-10-15)24-22-27-21(28)19(31-22)13-16-11-12-20(30-16)32-23-25-17-5-3-4-6-18(17)26-23/h3-13H,2H2,1H3,(H,25,26)(H,24,27,28)/b19-13-

InChI Key

POZUAYFPFBPIDV-UYRXBGFRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC2=NC(=O)/C(=C/C3=CC=C(O3)SC4=NC5=CC=CC=C5N4)/S2

SMILES

CCOC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=C(O3)SC4=NC5=CC=CC=C5N4)S2

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=O)C(=CC3=CC=C(O3)SC4=NC5=CC=CC=C5N4)S2

Origin of Product

United States

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